N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide
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Overview
Description
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst in ethanol under reflux conditions.
Formation of N-methylacetamide: The intermediate product is then reacted with N-methylacetamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol, methyl iodide (CH₃I) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or therapeutic context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A precursor in the synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds with similar structures but different substituents, such as 6-chloro-2,4-diaminopyrimidine N-oxide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide (CAS 1386832-48-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Structure:
- Formula: C9H13ClN4O
- Molecular Weight: 216.68 g/mol
- Synonyms: this compound, DTXSID60828388
This compound is believed to interact with various biological targets, leading to diverse pharmacological effects. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties:
- Inhibition of Tumor Growth: A study demonstrated that derivatives of pyrimidine compounds showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key kinases involved in tumor progression .
- Synergistic Effects with Chemotherapy: Research indicates that combining this compound with traditional chemotherapeutics can enhance therapeutic efficacy and reduce side effects. For example, studies have shown that its combination with doxorubicin resulted in increased cytotoxicity in MDA-MB-231 breast cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Inhibition: In vitro assays revealed that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
- Animal Models: In animal models of inflammation, this compound demonstrated a marked reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Toxicological Profile
A comprehensive assessment of the toxicological profile is essential for understanding the safety of this compound:
- Genotoxicity Studies: Initial studies indicated no significant genotoxic effects at therapeutic doses; however, high doses showed ambiguous results in certain assays .
- Metabolism and Excretion: Metabolite studies suggest that the compound is primarily metabolized in the liver, with N-hydroxymethylacetamide being a major metabolite excreted in urine .
Data Summary Table
Case Studies
-
Case Study on Cancer Treatment:
- A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound, leading to partial responses in several cases.
- Inflammatory Disease Management:
Properties
CAS No. |
88380-69-2 |
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Molecular Formula |
C9H13ClN4O |
Molecular Weight |
228.68 g/mol |
IUPAC Name |
N-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13ClN4O/c1-6(15)14(4)8-5-7(10)11-9(12-8)13(2)3/h5H,1-4H3 |
InChI Key |
JMAYXHUOLTXWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=NC(=N1)N(C)C)Cl |
Origin of Product |
United States |
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